molecular formula C20H16N4O2 B2533428 N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide CAS No. 860785-37-1

N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide

Cat. No.: B2533428
CAS No.: 860785-37-1
M. Wt: 344.374
InChI Key: FQBUJNCRLYZLDE-UHFFFAOYSA-N
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Description

N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a phenyl ring and further substituted with a methoxybenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the formation of the imidazo[1,2-a]pyrimidine core through a cyclization reaction between an aldehyde and an amine . The reaction conditions often include the use of catalysts such as zinc chloride or silica sulfuric acid, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also becoming more common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxybenzamide group enhances its solubility and bioavailability, making it a promising candidate for further drug development .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-17-9-5-15(6-10-17)19(25)22-16-7-3-14(4-8-16)18-13-24-12-2-11-21-20(24)23-18/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBUJNCRLYZLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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